Cas no 1245806-56-7 (2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride)

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-METHOXY-5,6,7,8-TETRAHYDROQUINOLIN-6-AMINE HCL
- 1245806-56-7
- 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride
- 2-methoxy-5,6,7,8-tetrahydroquinolin-6-aminehydrochloride
- AKOS015919393
- 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride
-
- インチ: 1S/C10H14N2O.ClH/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10;/h2,5,8H,3-4,6,11H2,1H3;1H
- InChIKey: GFIHFNJFYGZALE-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C1=CC=C2C(CCC(C2)N)=N1
計算された属性
- せいみつぶんしりょう: 214.0872908g/mol
- どういたいしつりょう: 214.0872908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229068-1g |
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride |
1245806-56-7 | 97% | 1g |
$790 | 2021-08-04 | |
Chemenu | CM229068-1g |
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride |
1245806-56-7 | 97% | 1g |
$790 | 2022-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763543-1g |
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride |
1245806-56-7 | 98% | 1g |
¥7680.00 | 2024-08-09 |
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochlorideに関する追加情報
Introduction to 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride (CAS No. 1245806-56-7) and Its Emerging Applications in Chemical Biology
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1245806-56-7, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the tetrahydroquinoline family, a class of molecules known for their broad spectrum of biological activities. The presence of a methoxy group at the 2-position and an amine functional group at the 6-position, along with its hydrochloride salt form, contributes to its unique chemical properties and potential therapeutic applications.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often exhibiting potent interactions with biological targets such as enzymes and receptors. The amine hydrochloride form enhances solubility and stability, making it more suitable for pharmaceutical formulations and in vitro studies. Recent advancements in computational chemistry and high-throughput screening have highlighted the tetrahydroquinoline derivatives as promising candidates for drug discovery, particularly in addressing neurological disorders and infectious diseases.
In recent years, researchers have been exploring the pharmacological potential of 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride in several key therapeutic areas. One of the most compelling areas of interest is its role as a potential modulator of neurotransmitter systems. Tetrahydroquinoline derivatives have shown promise in preclinical studies as scaffolds for developing novel agents targeting serotonin receptors (e.g., 5-HT1A), which are implicated in conditions such as depression and anxiety. The methoxy substituent at the 2-position appears to enhance binding affinity to these receptors without causing excessive side effects.
Furthermore, the amine group at the 6-position provides a site for further functionalization, enabling the synthesis of analogs with tailored biological activities. This flexibility has allowed chemists to design derivatives that exhibit enhanced selectivity or improved pharmacokinetic profiles. For instance, modifications at this position have led to compounds with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these derivatives may interfere with pathological protein aggregation processes by inhibiting specific enzymes involved in oxidative stress pathways.
The hydrochloride salt form of 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride is particularly advantageous for experimental purposes due to its improved solubility in aqueous media. This property facilitates its use in biochemical assays and cellular studies where rapid dissolution and stable dispersion are critical. Researchers have leveraged this compound in high-throughput screening campaigns to identify novel inhibitors of kinases and other enzymes relevant to cancer biology. Preliminary findings indicate that certain derivatives exhibit inhibitory effects on tyrosine kinases, which are overexpressed in many oncogenic pathways.
Another area where 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride has shown promise is in the development of antiviral agents. The unique electronic distribution within the tetrahydroquinoline ring system allows it to interact with viral proteases and polymerases, potentially disrupting replication cycles. Recent computational studies have identified key interactions between this compound and viral protease active sites, suggesting its utility as a lead structure for designing next-generation antiviral drugs. Additionally, its structural features make it a candidate for developing broad-spectrum antivirals capable of targeting multiple viral families.
The synthesis of 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the tetrahydroquinoline core efficiently. These methods not only improve yield but also minimize byproduct formation, ensuring that the final product meets stringent pharmaceutical requirements.
In conclusion,2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride (CAS No. 1245806-56-7) represents a structurally fascinating molecule with diverse biological activities. Its potential applications span neurological disorders, cancer therapy,and antiviral treatments, making it a valuable scaffold for further drug development efforts. The combination of computational modeling,high-throughput screening, and innovative synthetic strategies continues to unlock new possibilities for this compound and its derivatives in addressing unmet medical needs.
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